Unii-6YV2QN3gtq
描述
7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID: , also known by its Unique Ingredient Identifier (UNII) 6YV2QN3GTQ, is a bile acid derivative. It is a stereoisomer of ursodeoxycholic acid, which is known for its role in the treatment of certain liver diseases . The molecular formula of this compound is C26H44O4, and it has a molecular weight of 420.6252 g/mol .
科学研究应用
Chemistry: In chemistry, 7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID is used as a reference compound for studying the stereochemistry and reactivity of bile acids. It serves as a model for understanding the behavior of similar compounds under various chemical conditions .
Biology: In biological research, this compound is used to study the metabolism and function of bile acids in the liver. It helps in understanding the role of bile acids in lipid digestion and absorption .
Medicine: Medically, 7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID is investigated for its potential therapeutic effects in treating liver diseases, such as primary biliary cholangitis and non-alcoholic fatty liver disease. It is also studied for its role in reducing liver fat and fibrosis .
Industry: In the industrial sector, this compound is used in the formulation of pharmaceuticals and nutraceuticals. It is also employed in the development of diagnostic tools for liver function assessment .
作用机制
Target of Action
The primary targets of 7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID are currently unknown . The identification of these targets is a crucial step in understanding the compound’s mechanism of action. These targets could be proteins, enzymes, or other molecules that play a significant role in biological processes.
Biochemical Pathways
The biochemical pathways affected by 7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID are currently unknown . Understanding these pathways and their downstream effects can provide insights into the compound’s mechanism of action and its potential therapeutic applications.
Result of Action
The molecular and cellular effects of 7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID’s action are currently unknown . These effects could include changes in cellular processes, alterations in gene expression, or modifications of molecular structures.
生化分析
Biochemical Properties
7-epi-6β-Ethyl Ursodeoxycholic Acid is involved in various biochemical reactions, primarily through its interaction with the farnesoid X nuclear receptor. This interaction leads to the modulation of several enzymes and proteins involved in lipid metabolism and bile acid synthesis. The compound’s role in these biochemical reactions is crucial for maintaining liver health and preventing the accumulation of fat and fibrosis .
Cellular Effects
7-epi-6β-Ethyl Ursodeoxycholic Acid has significant effects on various cell types, particularly liver cells. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s activation of the farnesoid X nuclear receptor leads to changes in the expression of genes involved in lipid metabolism, bile acid synthesis, and inflammation. These changes help reduce liver fat and fibrosis, thereby improving liver function .
Molecular Mechanism
The molecular mechanism of 7-epi-6β-Ethyl Ursodeoxycholic Acid involves its binding to the farnesoid X nuclear receptor. This binding leads to the activation of the receptor, which in turn modulates the expression of various genes involved in lipid metabolism and bile acid synthesis. The compound also influences enzyme activity, leading to the inhibition or activation of specific enzymes involved in these pathways. These molecular interactions help reduce liver fat and fibrosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-epi-6β-Ethyl Ursodeoxycholic Acid have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound remains stable for extended periods, allowing for sustained activation of the farnesoid X nuclear receptor and continued modulation of lipid metabolism and bile acid synthesis .
Dosage Effects in Animal Models
The effects of 7-epi-6β-Ethyl Ursodeoxycholic Acid vary with different dosages in animal models. At lower doses, the compound effectively reduces liver fat and fibrosis without causing significant adverse effects. At higher doses, toxic effects may be observed, including liver damage and inflammation. These dosage-dependent effects highlight the importance of determining the optimal dose for therapeutic use .
Metabolic Pathways
7-epi-6β-Ethyl Ursodeoxycholic Acid is involved in several metabolic pathways, including lipid metabolism and bile acid synthesis. The compound interacts with various enzymes and cofactors in these pathways, leading to changes in metabolic flux and metabolite levels. These interactions help reduce liver fat and fibrosis by modulating the synthesis and breakdown of lipids and bile acids .
Transport and Distribution
The transport and distribution of 7-epi-6β-Ethyl Ursodeoxycholic Acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its therapeutic effects, as it needs to reach specific target sites to activate the farnesoid X nuclear receptor and modulate lipid metabolism and bile acid synthesis .
Subcellular Localization
The subcellular localization of 7-epi-6β-Ethyl Ursodeoxycholic Acid is primarily within the nucleus, where it interacts with the farnesoid X nuclear receptor. This localization is essential for the compound’s activity, as it allows for the direct modulation of gene expression involved in lipid metabolism and bile acid synthesis. The compound’s targeting signals and post-translational modifications help direct it to the nucleus, ensuring its effective interaction with the receptor .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-EPI-6BETA-ETHYL URSODEOXYCHOLIC ACID involves the chemical modification of ursodeoxycholic acidThis can be achieved through various organic synthesis techniques, including selective reduction and oxidation reactions, as well as the use of protecting groups to ensure the desired stereochemistry is maintained .
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of high-pressure reactors and specialized catalysts to ensure high yield and purity. The process is optimized to minimize by-products and ensure the scalability of the production .
化学反应分析
Types of Reactions: 7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to convert ketones or aldehydes to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols .
相似化合物的比较
Ursodeoxycholic Acid: A bile acid used to treat gallstones and certain liver diseases.
Chenodeoxycholic Acid: Another bile acid involved in the digestion and absorption of fats.
Obeticholic Acid: A synthetic bile acid derivative used to treat primary biliary cholangitis.
Uniqueness: 7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID is unique due to its specific stereochemistry and the presence of an ethyl group at the 6-beta position. This modification enhances its ability to activate FXR and provides distinct therapeutic benefits compared to other bile acids .
属性
IUPAC Name |
(4R)-4-[(3R,5S,6S,7S,8S,9S,10S,13R,14S,17R)-6-ethyl-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H44O4/c1-5-17-21-14-16(27)10-12-26(21,4)20-11-13-25(3)18(15(2)6-9-22(28)29)7-8-19(25)23(20)24(17)30/h15-21,23-24,27,30H,5-14H2,1-4H3,(H,28,29)/t15-,16-,17+,18-,19+,20+,21+,23+,24+,25-,26-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXERDUOLZKYMJM-QJBYOJSOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H]2C[C@@H](CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@H]1O)CC[C@@H]4[C@H](C)CCC(=O)O)C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1708092-13-0 | |
Record name | 7-epi-6beta-Ethyl ursodeoxycholic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1708092130 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-EPI-6.BETA.-ETHYL URSODEOXYCHOLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6YV2QN3GTQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。